molecular formula C10H16N2O2S B155127 4-amino-N-butylbenzenesulfonamide CAS No. 1829-82-9

4-amino-N-butylbenzenesulfonamide

Cat. No. B155127
CAS RN: 1829-82-9
M. Wt: 228.31 g/mol
InChI Key: XXRNQEBDIQPZRC-UHFFFAOYSA-N
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Description

4-amino-N-butylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, which is a compound that has been extensively studied due to its various applications, particularly in medicinal chemistry. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group and an N-butyl chain.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, including 4-amino-N-butylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed N-alkylation, which allows for the efficient recognition of different types of amino groups and promotes the hydrogen autotransfer process .

Molecular Structure Analysis

The molecular structure of 4-amino-N-butylbenzenesulfonamide derivatives has been studied using X-ray crystallography, particularly in the context of their interaction with human carbonic anhydrase isoforms. These studies have revealed that the hydrophobicity of the active sites in the enzymes can modulate the affinity of the inhibitors, which includes various 4-aminobenzenesulfonamide derivatives .

Chemical Reactions Analysis

4-aminobenzenesulfonamide derivatives can undergo various chemical reactions, including cleavage under the action of thiol and base, alkylation, and arylation. These reactions are significant in the context of amine synthesis and the use of sulfonamide motifs as protecting/activating groups . Additionally, the presence of halogen atoms in the structure of these derivatives can influence their reactivity and selectivity as inhibitors of carbonic anhydrase isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminobenzenesulfonamide derivatives are influenced by their molecular structure. The presence of the N-butyl chain and the sulfonamide group contributes to the compound's solubility, stability, and reactivity. These properties are crucial for the compound's applications in medicinal chemistry, such as the development of anticonvulsant drugs and carbonic anhydrase inhibitors .

Scientific Research Applications

Catalytic Applications

4-tert-Butylbenzenesulfonamide, a related compound, has been utilized as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine. This modification aims to enhance parameters critical for oxidation catalysts, such as solubility and stability. The altered phthalocyanine exhibits exceptional stability under oxidative conditions and effectiveness in oxidizing olefins, like cyclohexene and styrene, using H2O2 as the oxidant (Işci et al., 2014).

Chemical Synthesis

A derivative of 4-amino-N-butylbenzenesulfonamide, namely 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide. This synthesis was significant for its potential applications and was confirmed through various spectral analyses (Naganagowda & Petsom, 2011).

Drug Design

The sulfonamide group, a key component in 4-amino-N-butylbenzenesulfonamide, is vital in medicinal chemistry. It appears in many drugs, particularly sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. These compounds, derivatives of 4-aminobenzenesulfonamide, demonstrate the crucial role of the sulfonamide group and the 4-amino group in medicinal applications. Despite some associated toxicities, the sulfonamide group is considered an essential and safe part of the medicinal chemist's toolkit (Kalgutkar, Jones, & Sawant, 2010; Smith & Jones, 2008).

Solubility and Thermodynamics

The solubility of 4-aminobenzenesulfonamide in various solvents has been thoroughly investigated. Studies have measured its solubility in binary solvent systems like methanol and toluene, revealing insights into its solubility behavior and the effects of temperature on it. These findings are significant for understanding the thermodynamic properties and behavior of this compound in different solvents (Asadi et al., 2020).

Antimicrobial Agents

Sulfonamide derivatives, such as those derived from 4-amino-N-butylbenzenesulfonamide, have been explored as potential antimicrobial agents. The synthesis of new derivatives incorporating the benzenesulfonamide nucleus has been conducted, and in vitro antimicrobial evaluations suggest the efficacy of these compounds against various pathogens (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Safety And Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation when handling 4-amino-N-butylbenzenesulfonamide . It should not be released into the environment .

properties

IUPAC Name

4-amino-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRNQEBDIQPZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302489
Record name 4-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-butylbenzenesulfonamide

CAS RN

1829-82-9
Record name 1829-82-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium dithionite (11.4 g, 65 mmol) and sodium carbonate (5.6 g, 53 mmol) were dissolved in water (65 mL) and heated to 70° C. A suspension of the above 4-nitrophenylsulfonamide (2.64 g, 10.2 mmol) in methanol (65 mL) was added and the resulting mixture was stirred at 70° C. for 1.5 hour. The cooled mixture was filtered and the volume of the filtrate was reduced by 50% in vacuo. The aqueous mixture was extracted with ethyl acetate (3×60 mL), and the combined organic extracts were dried (MgSO4) and concentrated in vacuo to afford 0.14 g (6%) of 4-amino-N-butylbenzenesulfonamide as a solid.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HS Abbas, SS Abd El-Karim, NAM Abdelwahed - Acta Pol. Pharm, 2017 - researchgate.net
… , the synthesis of new derivatives of benzenesulfonamide nucleus hybridized with various substituted pyrazole 4, 8 and thiazole ring 6 using 4-amino-N-butylbenzenesulfonamide 1 as …
Number of citations: 11 www.researchgate.net
HAS Abbas, AR Al-Marhabi, SI Eissa… - Bioorganic & medicinal …, 2015 - Elsevier
… The compound 7b was obtained from the reaction of 4-amino-N-butylbenzenesulfonamide. Yield: 48%; (orange–brown powder): mp 183–185 C; IR (KBr) ν max in cm −1 : 3149 (NH), …
Number of citations: 71 www.sciencedirect.com

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